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In the landscape of modern medicinal chemistry and materials science, the strategic

functionalization of aromatic scaffolds is a cornerstone of innovation. Among the myriad of
available synthons, halogenated anthranilic acids have emerged as exceptionally versatile
precursors.[1] This guide focuses on a particularly potent, albeit lesser-known, member of this
family: 4-Bromo-5-iodoanthranilic acid. Its densely packed array of functional groups—an
amine, a carboxylic acid, a bromine atom, and an iodine atom—offers a rich platform for
complex molecular engineering.

The presence of two distinct halogens on the anthranilic acid core is of paramount importance.
The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds provides
a handle for sequential, site-selective chemical modifications.[1] This intrinsic property allows
researchers to execute sophisticated, multi-step synthetic strategies with a high degree of
control, making this molecule a valuable asset in the synthesis of pharmaceuticals,
agrochemicals, and advanced organic materials.[1][2] This guide will provide a comprehensive
overview of its molecular characteristics, a detailed exploration of its synthetic pathways, and
insights into its application as a strategic building block in research and development.
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PART 1: Molecular Structure and Physicochemical
Properties

A precise understanding of a molecule's structure and properties is fundamental to its
application. 4-Bromo-5-iodoanthranilic acid presents a unique electronic and steric profile that
dictates its reactivity and interactions.

Core Structure and Nomenclature

The molecule consists of a benzoic acid backbone with an amino group at the C2 position, a
bromine atom at the C4 position, and an iodine atom at the C5 position.

e |[UPAC Name: 2-amino-4-bromo-5-iodobenzoic acid[1]
e Molecular Formula: C7HsBrINO2[1]
e Canonical SMILES: C1=C(C(=CC(=C1I)Br)N)C(=0)O[1]

Below is a two-dimensional representation of the molecular structure, generated using the DOT
language, illustrating the connectivity of the atoms.

Caption: Molecular structure of 2-amino-4-bromo-5-iodobenzoic acid.

Physicochemical Data Summary

The key quantitative properties of 4-Bromo-5-iodoanthranilic acid are summarized in the table
below. These values are critical for experimental design, including reaction stoichiometry,
solvent selection, and analytical characterization.
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Property Value Source

2-amino-4-bromo-5-
IUPAC Name ) ] ] [1]
iodobenzoic acid

Molecular Formula C7HsBrINO2 [1]
Molecular Weight 341.93 g/mol [1] (Calculated)
SGPARYHKYWFJSJ-
InChl Key [1]
UHFFFAOYSA-N
Likely a solid (e.g., white to Inferred from related
Appearance
brown powder/crystals) compounds[2]

Spectroscopic Signature (Predicted)

While specific, published spectra for 4-Bromo-5-iodoanthranilic acid are not readily available,
its *H and 3C NMR spectra can be reliably predicted based on established principles and data
from analogous compounds.[1][3][4]

e 1H NMR: The spectrum is expected to show two distinct signals in the aromatic region,
corresponding to the two protons on the benzene ring.

o The proton at the C6 position (adjacent to the amino group) will likely appear as a singlet.

o The proton at the C3 position (between the amino and bromo groups) will also appear as a
singlet.

o The chemical shifts will be influenced by the combined electronic effects of the electron-
donating amino group and the electron-withdrawing/inductive effects of the halogens and
the carboxylic acid.

o Broad signals for the -NH2 and -COOH protons would also be expected, with chemical
shifts that are highly dependent on the solvent and concentration.

e 13C NMR: The spectrum will display seven signals for the seven unique carbon atoms.

o The carboxyl carbon (-COOH) will be the most downfield signal.
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o The carbon atoms directly bonded to the electronegative substituents (N, Br, 1) will have
characteristic chemical shifts. Specifically, the C-I bond will induce a significant upfield shift
(the "heavy atom effect") on the C5 signal, while the C-Br bond will also influence the C4

signal.

o Full spectral assignment would require 2D NMR experiments such as HSQC and HMBC
for unambiguous correlation.[3][5]

PART 2: Synthesis and Mechanistic Considerations

The synthesis of a multi-halogenated aromatic compound like 4-Bromo-5-iodoanthranilic acid is
a non-trivial challenge that requires precise control over regioselectivity.[1]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach involves the sequential halogenation of a simpler,
commercially available precursor. The key challenge lies in directing the halogens to the
desired positions. A plausible strategy begins with 2-amino-4-bromobenzoic acid. The amino
group can be converted into a diazonium salt, which is then displaced by an iodide ion—a

classic Sandmeyer-type reaction.[1][6]

The workflow for this proposed synthesis is illustrated below.
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Caption: Proposed synthetic workflow for 4-Bromo-5-iodoanthranilic acid.

Experimental Protocol (Exemplary)

This protocol is a self-validating system based on well-established methodologies for the
synthesis of similar halogenated aromatic compounds.[6][7] It provides a robust starting point
for laboratory synthesis.

Objective: To synthesize 4-Bromo-5-iodoanthranilic acid from 2-amino-4-bromobenzoic acid.

Step 1: Diazotization of 2-Amino-4-bromobenzoic Acid
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e Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer,
suspend 2-amino-4-bromobenzoic acid (1.0 eq.) in a solution of concentrated hydrochloric

acid and water.

e Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The
precursor will not fully dissolve, which is expected.

 Nitrite Addition: Prepare a solution of sodium nitrite (NaNOz, ~1.1 eq.) in cold water. Add this
solution dropwise to the cold suspension over 30-45 minutes, ensuring the temperature
remains below 5 °C.

o Causality: The slow, cold addition of NaNO: is critical to form the unstable diazonium salt
intermediate and prevent its premature decomposition or side reactions.

» Validation: After the addition is complete, continue stirring for an additional 30 minutes at 0-5
°C. A positive test with starch-iodide paper (which turns blue-black) indicates a slight excess
of nitrous acid, confirming the completion of diazotization.

Step 2: lodide Displacement (Sandmeyer-type Reaction)

 lodide Solution: In a separate beaker, prepare a solution of potassium iodide (KI, ~1.5 eq.) in

water.

o Reaction: Slowly add the cold diazonium salt suspension from Step 1 to the KI solution with

stirring.

o Causality: This step should be performed cautiously as nitrogen gas (N2) is vigorously
evolved. The iodide ion acts as a nucleophile, displacing the N2 group from the aromatic
ring.

e Heating: After the initial effervescence subsides, gently warm the reaction mixture to
approximately 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

» Validation: The formation of a precipitate and a darkening of the solution color indicate
product formation. The reaction can be monitored by Thin Layer Chromatography (TLC) until
the diazonium salt is consumed.
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Step 3: Work-up and Purification

¢ Quenching: Cool the reaction mixture to room temperature. Add a small amount of saturated
sodium thiosulfate or sodium bisulfite solution to quench any unreacted iodine (the dark color
will fade).

« Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly
with cold water to remove inorganic salts.

 Purification: Recrystallize the crude product from a suitable solvent system (e.g.,
ethanol/water or acetic acid/water) to yield pure 4-Bromo-5-iodoanthranilic acid.

 Validation: The purity of the final product should be confirmed by measuring its melting point
and analyzing it via NMR spectroscopy and mass spectrometry. The obtained data should
align with the predicted spectroscopic signatures.

PART 3: Applications in Research and Drug
Development

The true value of 4-Bromo-5-iodoanthranilic acid lies in its utility as a highly functionalized
intermediate. Its multiple reactive sites can be addressed selectively to build molecular
complexity.

Orthogonal Reactivity in Cross-Coupling Reactions

The key to its synthetic power is the differential reactivity of the C-1 and C-Br bonds in
palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The C-I bond
is significantly more reactive and will undergo oxidative addition to a Pd(0) catalyst under
milder conditions than the C-Br bond.[1]

This reactivity hierarchy allows for a programmed, sequential functionalization:

» First Coupling: A reaction targeting the C-1 bond can be performed under mild conditions,
leaving the C-Br bond intact.

e Second Coupling: The resulting product can then be subjected to a second, more forcing
cross-coupling reaction to modify the C-Br position.
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This orthogonal "one-pot" or sequential approach is a powerful tool for rapidly generating
libraries of complex molecules from a single, versatile starting material.

A Scaffold for Novel Therapeutics

Halogenated anthranilic acid derivatives have been identified as a promising chemical platform
for the development of novel therapeutics.[8] For instance, they have been investigated as a
novel scaffold for androgen receptor (AR) antagonists, which are critical in the treatment of
prostate cancer.[1] The specific substitution pattern of halogens can significantly influence the
binding affinity and antagonist activity of the molecule.

The amino and carboxylic acid groups also provide convenient handles for derivatization,
allowing for the attachment of other pharmacophores to create hybrid molecules with
potentially enhanced efficacy or improved pharmacokinetic profiles.[9][10] The ability to use 4-
Bromo-5-iodoanthranilic acid to systematically explore the chemical space around the core
scaffold makes it an invaluable tool for structure-activity relationship (SAR) studies in drug
discovery.[9]

Conclusion

4-Bromo-5-iodoanthranilic acid is more than just a chemical compound; it is a strategic tool for
chemical synthesis. Its well-defined molecular structure, characterized by multiple and
orthogonally reactive functional groups, provides researchers and drug development
professionals with a reliable and versatile platform for the construction of complex molecular
architectures. The ability to perform selective, sequential modifications opens up efficient
pathways to novel pharmaceuticals and advanced materials. As the demand for molecular
complexity and synthetic efficiency continues to grow, the utility of such highly functionalized
building blocks will undoubtedly become even more pronounced.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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